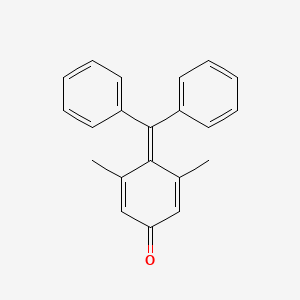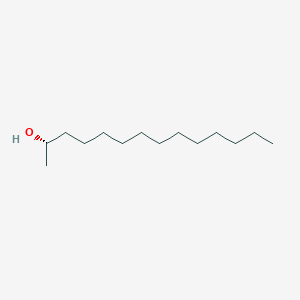
(2S)-Tetradecan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-Tetradecan-2-OL is a chiral alcohol with the molecular formula C14H30O. It is an enantiomer of tetradecan-2-OL, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of secondary alcohols and is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradecane chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Tetradecan-2-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of tetradecan-2-one using chiral catalysts to ensure the production of the (2S) enantiomer.
Hydroboration-Oxidation: Another method involves the hydroboration of tetradec-1-ene followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to favor the formation of the (2S) enantiomer.
化学反应分析
Types of Reactions
(2S)-Tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to tetradecane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Tetradecan-2-one
Reduction: Tetradecane
Substitution: Tetradecan-2-yl chloride
科学研究应用
(2S)-Tetradecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of (2S)-Tetradecan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic processes in industrial applications.
相似化合物的比较
Similar Compounds
(2R)-Tetradecan-2-OL: The enantiomer of (2S)-Tetradecan-2-OL, differing only in the spatial arrangement of atoms.
Tetradecan-1-OL: A primary alcohol with the hydroxyl group attached to the first carbon.
Tetradecan-3-OL: A secondary alcohol with the hydroxyl group attached to the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other positional isomers. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceuticals and chiral catalysis.
属性
CAS 编号 |
82272-45-5 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC 名称 |
(2S)-tetradecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
InChI 键 |
BRGJIIMZXMWMCC-AWEZNQCLSA-N |
手性 SMILES |
CCCCCCCCCCCC[C@H](C)O |
规范 SMILES |
CCCCCCCCCCCCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
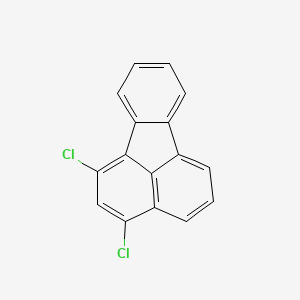


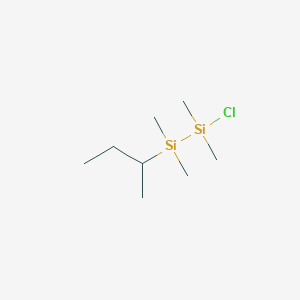
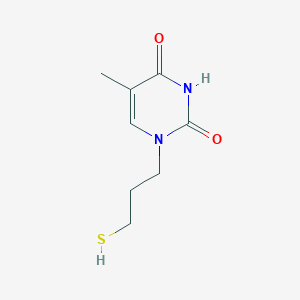
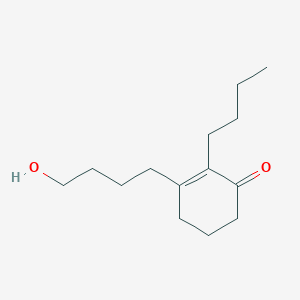
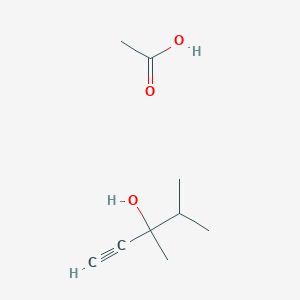

![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
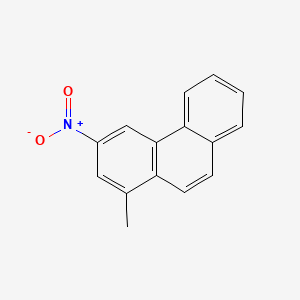
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
